Tetrachlorodiamminepalladium (IV)

Description

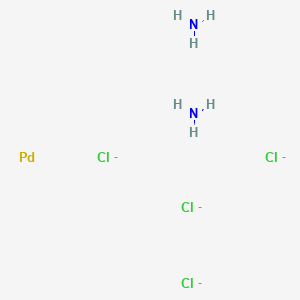

Tetrachlorodiamminepalladium(IV), with the chemical formula [Pd(NH₃)₂Cl₄], is a palladium(IV) coordination complex featuring two ammine (NH₃) ligands and four chloride ligands. This compound is notable for its role in mixed-valence halogen-bridged complexes, where it pairs with palladium(II) analogs (e.g., [PdII(NH₃)₂Cl₂]) to form anisotropic semiconducting materials. The –MII–Cl–MIV– chain structure in these complexes enables directional conductivity, with the highest conductivity observed along the chain axis . This property makes it valuable in advanced materials for semiconductor applications.

Properties

CAS No. |

51064-31-4 |

|---|---|

Molecular Formula |

Cl4H6N2Pd-4 |

Molecular Weight |

282.3 g/mol |

IUPAC Name |

azane;palladium;tetrachloride |

InChI |

InChI=1S/4ClH.2H3N.Pd/h4*1H;2*1H3;/p-4 |

InChI Key |

RNBGYTAOXHEEAV-UHFFFAOYSA-J |

Canonical SMILES |

N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pd] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrachlorodiamminepalladium (IV) can be synthesized through the oxidation of palladium (II) complexes. One common method involves the reaction of palladium (II) chloride with ammonia in the presence of an oxidizing agent such as chlorine gas or sodium hypochlorite. The reaction typically proceeds as follows: [ \text{PdCl}_2 + 2\text{NH}_3 + \text{Cl}_2 \rightarrow \text{[Pd(NH}_3\text{)}_2\text{Cl}_4} ]

Industrial Production Methods: In an industrial setting, the production of tetrachlorodiamminepalladium (IV) may involve similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Tetrachlorodiamminepalladium (IV) undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: It can participate in redox reactions where the palladium ion changes its oxidation state.

Substitution Reactions: The ammonia ligands or chloride ions can be substituted by other ligands, leading to the formation of different palladium complexes.

Common Reagents and Conditions:

Oxidizing Agents: Chlorine gas, sodium hypochlorite.

Reducing Agents: Hydrogen gas, sodium borohydride.

Ligands for Substitution: Phosphines, thiols, and other nitrogen or sulfur-containing ligands.

Major Products Formed:

From Oxidation-Reduction Reactions: Palladium (II) complexes.

From Substitution Reactions: Various palladium complexes with different ligands, depending on the reagents used.

Scientific Research Applications

Tetrachlorodiamminepalladium (IV) has several applications in scientific research:

Catalysis: It is used as a catalyst in organic synthesis, particularly in carbon-carbon and carbon-heteroatom bond-forming reactions.

Materials Science: It is explored for its potential in the development of advanced materials, including conductive polymers and nanomaterials.

Biological Studies: Research is ongoing to investigate its potential biological activities and interactions with biomolecules.

Medicinal Chemistry: It is studied for its potential use in the development of new therapeutic agents, particularly in cancer treatment.

Mechanism of Action

The mechanism by which tetrachlorodiamminepalladium (IV) exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The palladium ion can interact with molecular targets, facilitating catalytic processes or altering the chemical environment. The specific pathways and molecular targets depend on the context of its application, such as in catalysis or biological systems.

Comparison with Similar Compounds

Structural and Electronic Properties

Dichlorodiamminepalladium(II) ([Pd(NH₃)₂Cl₂])

- Oxidation State : Pd(II).

- Coordination Geometry : Square planar (coordination number = 4).

- Role in Mixed-Valence Complexes : When combined with Tetrachlorodiamminepalladium(IV), the resulting [PdII–Cl–PdIV] chains exhibit anisotropic semiconduction. Conductivity (σ‖) along the chain direction is significantly higher than perpendicular (σ⊥) due to delocalized electron pathways .

- Applications : Primarily a precursor in catalysis and materials synthesis.

Tetraamminepalladium(II) Chloride ([Pd(NH₃)₄Cl₂])

- Oxidation State : Pd(II).

- Coordination Geometry : Square planar (four NH₃ ligands, two Cl⁻ counterions).

- Physical Properties : Melting point = 120°C (decomposes), density = 1.91 g/cm³ .

- Applications: Used in electroplating, catalysis, and as a precursor for palladium nanoparticles .

Sodium Hexachloropalladate(IV) (Na₂[PdCl₆])

- Oxidation State : Pd(IV).

- Coordination Geometry : Octahedral (six Cl⁻ ligands).

- Key Differences : Unlike Tetrachlorodiamminepalladium(IV), this compound lacks ammine ligands, altering its solubility and reactivity. It serves as a Pd(IV) precursor in organic synthesis .

Sodium Tetrachloropalladate(II) Trihydrate (Na₂[PdCl₄]·3H₂O)

- Oxidation State : Pd(II).

- Coordination Geometry : Square planar (four Cl⁻ ligands).

- Applications : Widely used in catalytic cross-coupling reactions (e.g., Suzuki-Miyaura) due to its stability and solubility .

Conductivity and Semiconductor Behavior

Mixed-valence complexes containing Tetrachlorodiamminepalladium(IV) demonstrate unique anisotropic conductivity. For example, [PdII(NH₃)₂Cl₂–PdIV(NH₃)₂Cl₄] crystals exhibit σ‖ values orders of magnitude higher than σ⊥, attributed to the alignment of PdII–Cl–PdIV chains . In contrast, standalone Pd(II) complexes like [Pd(NH₃)₄Cl₂] lack such directional conductivity due to their isolated molecular structures.

Thermal and Chemical Stability

- Tetraamminepalladium(II) Chloride : Decomposes at 120°C, limiting high-temperature applications .

- Sodium Hexachloropalladate(IV) : Highly hygroscopic but stable under anhydrous conditions.

Ligand Influence on Reactivity

The ligand environment critically impacts reactivity:

- Ammine Ligands : Enhance stability in aqueous solutions (e.g., [Pd(NH₃)₄Cl₂]) but reduce Lewis acidity compared to chloride-rich analogs.

- For example, Na₂[PdCl₆] (PdIV with six Cl⁻) is more reactive in oxidation reactions than Tetrachlorodiamminepalladium(IV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.